molecular formula C6H6N2O3 B1315001 6-Methoxypyridazine-3-carboxylic acid CAS No. 56434-28-7

6-Methoxypyridazine-3-carboxylic acid

Cat. No. B1315001
Key on ui cas rn: 56434-28-7
M. Wt: 154.12 g/mol
InChI Key: SMBBNQVBFDIQMJ-UHFFFAOYSA-N
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Patent
US09169261B2

Procedure details

A solution of 6-chloropyridazine-3-carboxylic acid (0.50 g, 3.2 mmol) in 11 mL of SOCl2 was heated at 75° C. for 2 h and was then concentrated and redissolved in 5 mL of MeOH. To the solution was added a 25% solution of sodium methoxide (0.75 mL, 3.5 mmol, 1.1 eq) in MeOH. The reaction mixture was stirred at room temperature for 20 h and was then quenched with H2O and extracted with dichloromethane. Silica gel flash chromatography (EtOAc/MeOH 90:10) of the residue afford a 2:1 mixture of the 6-chloropyridazine-3-carboxylic acid and 6-methoxypyridazine-3-carboxylic acid (0.160 g). To a solution of the mixture of ester and chloride in 1.9 mL of p-dioxane was added 4-hydroxy piperidine (0.094 g, 93 mmol) followed by diisopropylethylamine (0.49 mL, 2.8 mmol). The mixture was heated at 100° C. for 20 h then concentrated. Purification with silica gel flash chromatography afforded methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (0.15 g, 63 mmol).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
solvent
Reaction Step Four
Quantity
0.094 g
Type
reactant
Reaction Step Five
Quantity
0.49 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C[O-].[Na+].[CH3:14]OC1N=NC(C(O)=O)=CC=1.[Cl-].[OH:26][CH:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>O=S(Cl)Cl.CO.O1CCOCC1>[OH:26][CH:27]1[CH2:32][CH2:31][N:30]([C:2]2[N:7]=[N:6][C:5]([C:8]([O:10][CH3:14])=[O:9])=[CH:4][CH:3]=2)[CH2:29][CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0.75 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
COC1=CC=C(N=N1)C(=O)O
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
1.9 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0.094 g
Type
reactant
Smiles
OC1CCNCC1
Step Six
Name
Quantity
0.49 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 5 mL of MeOH
CUSTOM
Type
CUSTOM
Details
was then quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Silica gel flash chromatography (EtOAc/MeOH 90:10) of the residue afford
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° C. for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
Purification with silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1CCN(CC1)C1=CC=C(N=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63 mmol
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 6068.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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